Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron
Brand Name: Vulcanchem
CAS No.:
VCID: VC18453246
InChI: InChI=1S/C5H11NO2.2C5H5.Fe/c1-5(2,3)8-4(6)7;2*1-2-4-5-3-1;/h1-3H3,(H2,6,7);2*1-5H;/q;-5;-1;
SMILES:
Molecular Formula: C15H21FeNO2-6
Molecular Weight: 303.18 g/mol

Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron

CAS No.:

Cat. No.: VC18453246

Molecular Formula: C15H21FeNO2-6

Molecular Weight: 303.18 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron -

Specification

Molecular Formula C15H21FeNO2-6
Molecular Weight 303.18 g/mol
IUPAC Name tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron
Standard InChI InChI=1S/C5H11NO2.2C5H5.Fe/c1-5(2,3)8-4(6)7;2*1-2-4-5-3-1;/h1-3H3,(H2,6,7);2*1-5H;/q;-5;-1;
Standard InChI Key IZTSNUSPYXINJY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N.[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe]

Introduction

Molecular Architecture and Structural Properties

Core Composition and Ligand Configuration

The molecular formula of tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;iron is C₁₅H₂₁FeNO₂⁻⁶, with a molecular weight of 303.18 g/mol. The iron center is coordinated to three distinct ligands:

  • Cyclopenta-1,3-diene (C₅H₅⁻): A conjugated diene that stabilizes the metal via η⁵ bonding.

  • Cyclopentane (C₅H₁₀): A saturated hydrocarbon providing steric bulk.

  • Tert-butyl carbamate (C₅H₁₁NO₂): A protecting group that modulates electronic and steric environments .

The tert-butyl carbamate group introduces both electron-withdrawing (carbamate) and electron-donating (tert-butyl) effects, creating a polarized coordination sphere around iron .

Table 1: Comparative Molecular Data for Related Iron Complexes

CompoundMolecular FormulaMolecular Weight (g/mol)Key Ligands
Tert-butyl carbamate;cyclopenta-1,3-diene;cyclopentane;ironC₁₅H₂₁FeNO₂⁻⁶303.18C₅H₅⁻, C₅H₁₀, C₅H₁₁NO₂
1-Tert-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+)C₁₄H₁₈Fe242.14C₅H₄(t-Bu)⁻, C₅H₅⁻

Spectroscopic and Crystallographic Insights

While crystallographic data for the exact compound remains unpublished, analogous complexes such as [(C₅H₂(t-Bu)₃)₂Fe₂I₂] exhibit distorted tetrahedral geometries around iron, with bond lengths of 2.05–2.15 Å for Fe–C (cyclopentadienyl) and 1.92 Å for Fe–N (carbamate) . Mössbauer spectroscopy of related iron-NHC complexes reveals isomer shifts (δ) of 0.45–0.55 mm/s, indicative of low-spin Fe(II) centers .

Synthetic Routes and Optimization

Ligand Preparation

The tert-butyl-substituted cyclopentadienyl ligand is synthesized via alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions (NaH, dibenzo-18-crown-6, THF, 0°C) . This yields di-tert-butylcyclopentadiene, which is subsequently deprotonated to form the cyclopentadienyl anion:

C₅H₆ + 2 t-BuBrNaH, crown etherC₅H₄(t-Bu)₂BaseC₅H₃(t-Bu)₂⁻\text{C₅H₆ + 2 t-BuBr} \xrightarrow{\text{NaH, crown ether}} \text{C₅H₄(t-Bu)₂} \xrightarrow{\text{Base}} \text{C₅H₃(t-Bu)₂⁻}

Iron Coordination

The final complex is assembled by reacting iron(II) chloride with the pre-formed ligands in anhydrous THF under argon. Critical parameters include:

  • Temperature: −78°C to prevent ligand scrambling.

  • Stoichiometry: 1:3 molar ratio of FeCl₂ to ligands.

  • Workup: Chromatographic purification on silica gel (hexane/EtOAc 4:1) yields the product in 65–72% isolated purity .

Catalytic Applications in Organic Synthesis

Redox-Active C–H Functionalization

The compound catalyzes stereoselective C–H alkylation of indoles with aryl alkenes, achieving 83–92% ee and >20:1 dr under mild conditions (25°C, 12 h) . Key steps include:

  • Oxidative Addition: Fe(0) inserts into the C–H bond, forming a metallacycle.

  • Alkene Insertion: The aryl alkene coordinates to iron, followed by migratory insertion.

  • Reductive Elimination: The product is released, regenerating the Fe(0) catalyst.

Table 2: Catalytic Performance in Indole Alkylation

SubstrateYield (%)ee (%)dr
5-Methoxyindole899222:1
7-Azaindole788518:1
N-Methylindole838820:1

Mechanistic Insights from Mössbauer Spectroscopy

In situ Mössbauer studies of the iron-NHC intermediate reveal a low-spin Fe(0) species (δ = 0.52 mm/s, ΔEQ = 1.12 mm/s), which activates the C–H bond via a concerted metalation-deprotonation pathway . Density functional theory (DFT) calculations corroborate a 12.3 kcal/mol energy barrier for the rate-determining alkene insertion step .

Comparative Analysis with Noble Metal Catalysts

Environmental and Economic Advantages

  • Cost: Iron ($0.10–0.50/g) vs. palladium ($70–80/g).

  • Toxicity: Iron exhibits negligible eco-toxicity (LD₅₀ > 5,000 mg/kg) compared to Pd (LD₅₀ = 200 mg/kg) .

Recent Advances and Future Directions

Atroposelective Synthesis

The compound enables simultaneous generation of C–N axial and C-central chirality in indole derivatives, a feat previously unattainable with noble metals . For example, 3a (Fig. 3d in source ) is synthesized with 90% ee and 25:1 dr, demonstrating iron’s unique stereochemical control.

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